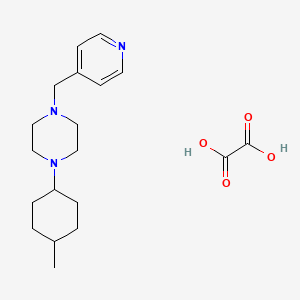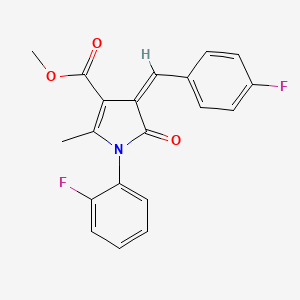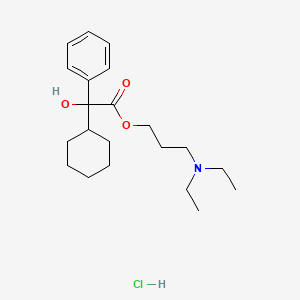
1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate, also known as MPPO, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPO belongs to the family of piperazine derivatives and is a selective antagonist of the sigma-1 receptor.
Wirkmechanismus
1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate is a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues, including the central nervous system. The sigma-1 receptor is involved in a wide range of physiological processes, including cell survival, neurotransmission, and inflammation. By blocking the sigma-1 receptor, 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate can modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects
1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate has been shown to have several biochemical and physiological effects. It can reduce oxidative stress and inflammation, protect against neuronal damage, and improve cognitive function. 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate is its selectivity for the sigma-1 receptor, which allows for targeted modulation of physiological processes. 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate is also relatively stable and can be easily synthesized. However, one limitation of 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate is its poor solubility, which can make it challenging to administer in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate. One area of interest is the development of more potent and selective sigma-1 receptor antagonists. Another direction is the investigation of 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the use of 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate as a therapeutic agent for cancer and inflammation is an area that requires further investigation.
Conclusion
In conclusion, 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a selective antagonist of the sigma-1 receptor and has been shown to have neuroprotective, anti-inflammatory, and antidepressant effects. While there are some limitations to its use in lab experiments, the future directions for research on 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate are promising and warrant further investigation.
Synthesemethoden
The synthesis of 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate involves a multi-step process that starts with the reaction of 4-methylcyclohexanone with hydrazine hydrate to form 4-methylcyclohexanone hydrazone. This intermediate product is then reacted with 4-pyridinecarboxaldehyde to form the desired product, 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate. The final product is obtained as an oxalate salt.
Wissenschaftliche Forschungsanwendungen
1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and antidepressant effects. 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(4-methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3.C2H2O4/c1-15-2-4-17(5-3-15)20-12-10-19(11-13-20)14-16-6-8-18-9-7-16;3-1(4)2(5)6/h6-9,15,17H,2-5,10-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMYPBYLABEDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC=NC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B4883707.png)
![2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4883709.png)
![2-{[2-(2-fluorophenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883719.png)

![2-(2-furyl)-7-methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4883731.png)
![4-amino-2-methyl-5-{[4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium-3-yl]methyl}pyrimidin-1-ium dichloride](/img/structure/B4883737.png)


![N-(2-methoxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4883765.png)
![N-(3-ethynylphenyl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B4883778.png)
![2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4883781.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4883785.png)
![7-[3-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4883797.png)
